
Thermobiszeaxanthin-13-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thermobiszeaxanthin-13-15 is a polymer.
Wissenschaftliche Forschungsanwendungen
Thermal Adaptation in Extremophiles
- Research Context : Thermobiszeaxanthin, a carotenoid, is studied in extremophile bacteria like Thermus filiformis for its role in thermal adaptation.
- Key Findings : In Thermus filiformis, high temperatures led to the synthesis of thermobiszeaxanthins, which play a role in membrane stabilization at elevated temperatures. This finding is significant in understanding microbial responses to heat stress and has potential biotechnological applications (Mandelli et al., 2017).
Biotechnological Production and Enhancement
- Research Context : The biotechnological production of zeaxanthin, a precursor of thermobiszeaxanthin, is explored using microorganisms like Sphingobium sp. and Thermus thermophilus.
- Key Findings : Enhanced production of zeaxanthin, up to four-fold higher than wild types, was achieved through genetic manipulation and optimized fermentation, demonstrating the feasibility of large-scale production of this valuable carotenoid for various applications (Liu et al., 2019); (Stark et al., 2013).
Antioxidant Properties
- Research Context : The antioxidant capacities of thermobiszeaxanthins and related carotenoids produced by extremophile microorganisms were evaluated.
- Key Findings : These carotenoids, including thermobiszeaxanthins, showed significant antioxidant properties, suggesting their potential use in health and nutrition (Mandelli et al., 2012).
Health and Nutritional Applications
- Research Context : The roles of carotenoids like zeaxanthin and thermobiszeaxanthin in health and nutrition are explored in various studies.
- Key Findings : These studies highlight the importance of such carotenoids in preventing age-related diseases, demonstrating antioxidant and anti-cancer properties, and their potential use in food, pharmaceutical, and nutraceutical industries (Sajilata et al., 2008); (Park et al., 2010); (Singh et al., 2015).
Genetic Engineering for Enhanced Production
- Research Context : Genetic engineering techniques have been used to enhance the production of zeaxanthin, which can be further processed into thermobiszeaxanthin.
- Key Findings : These studies demonstrate the potential of metabolic engineering to significantly increase the yield of zeaxanthin in microorganisms, paving the way for more efficient production of related carotenoids like thermobiszeaxanthin (Jin et al., 2018).
Eigenschaften
Produktname |
Thermobiszeaxanthin-13-15 |
|---|---|
Molekularformel |
C80H128O14 |
Molekulargewicht |
1313.9 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(11-methyldodecanoyloxymethyl)oxan-2-yl]oxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate |
InChI |
InChI=1S/C80H128O14/c1-55(2)35-27-23-19-16-15-17-21-25-29-43-69(81)89-53-67-71(83)73(85)75(87)77(93-67)91-63-49-61(9)65(79(11,12)51-63)47-45-59(7)41-33-39-57(5)37-31-32-38-58(6)40-34-42-60(8)46-48-66-62(10)50-64(52-80(66,13)14)92-78-76(88)74(86)72(84)68(94-78)54-90-70(82)44-30-26-22-18-20-24-28-36-56(3)4/h31-34,37-42,45-48,55-56,63-64,67-68,71-78,83-88H,15-30,35-36,43-44,49-54H2,1-14H3/b32-31+,39-33+,40-34+,47-45+,48-46+,57-37+,58-38+,59-41+,60-42+/t63-,64-,67-,68-,71-,72-,73+,74+,75-,76-,77?,78?/m1/s1 |
InChI-Schlüssel |
NNYPEIWREFPFHY-GFVHTRIJSA-N |
Isomerische SMILES |
CC1=C(C(C[C@@H](C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(C[C@H](CC3(C)C)OC4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)/C)/C |
Kanonische SMILES |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC3=C(CC(CC3(C)C)OC4C(C(C(C(O4)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



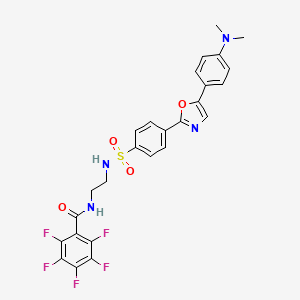
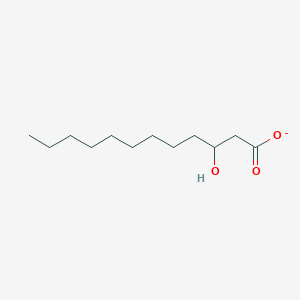
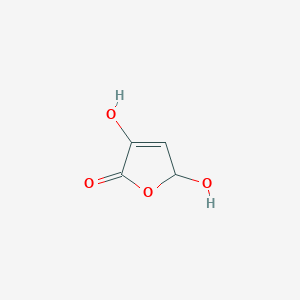

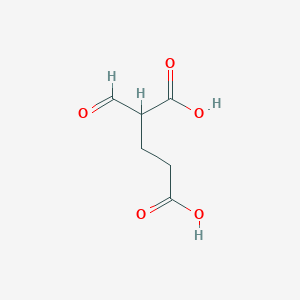
![3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260192.png)
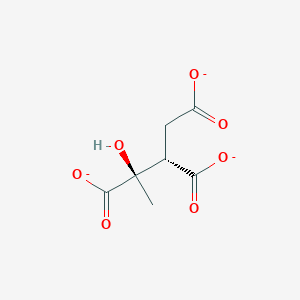
![3-(cyclopropylmethyl)-7-phenyl-6H-pyrrolo[3,2-f]quinolin-9-one](/img/structure/B1260195.png)
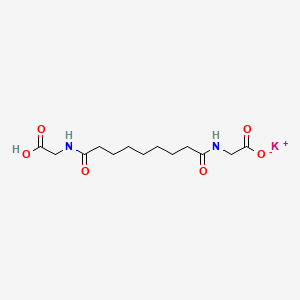
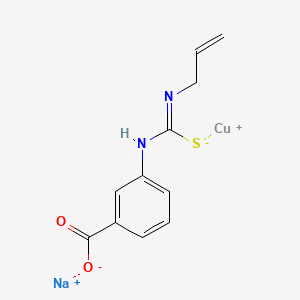
![(alpha-D-mannopyranosyl)-(1->2)-[6-O-(2-aminoethylphosphono)-(alpha-D-mannopyranosyl)]-(1->2)-(alpha-D-mannopyranosyl)-(1->6)-(alpha-D-mannopyranosyl)-(1->4)-(2-amino-2-deoxyalpha-D-glucopyranosyl)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1260201.png)
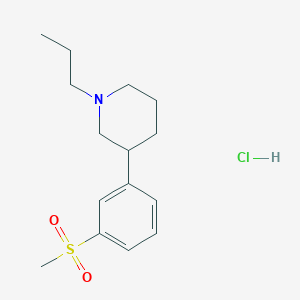
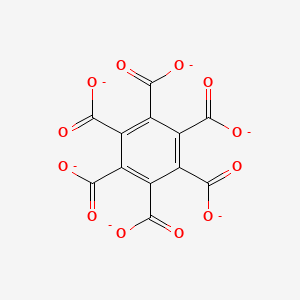
![N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)